![molecular formula C11H12F3N3S B2611780 N-[(dimethylamino)methylene]-N'-[3-(trifluoromethyl)phenyl]thiourea CAS No. 74466-87-8](/img/structure/B2611780.png)

N-[(dimethylamino)methylene]-N'-[3-(trifluoromethyl)phenyl]thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(dimethylamino)methylene]-N'-[3-(trifluoromethyl)phenyl]thiourea (N-[(DMA)M]NTPT) is a thiourea-based compound that has been studied for its potential applications in the fields of science and technology. It is a versatile compound that can be used in various ways, including as a catalyst in organic synthesis, as a reagent in chemical reactions, and as a component in various materials. In addition, N-[(DMA)M]NTPT has been studied for its potential biological applications, including as an inhibitor of enzymes, as an antioxidant, and as a drug delivery system.

Aplicaciones Científicas De Investigación

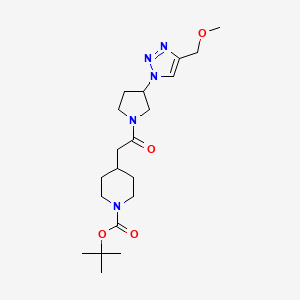

Synthesis and Characterization

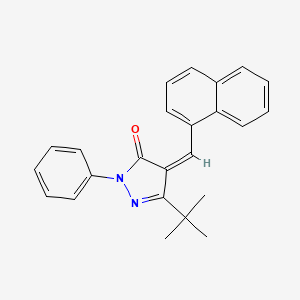

- Synthetic Routes and Crystal Structures : The compound has been utilized in synthetic chemistry for the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For example, thioureas serve as precursors in the efficient regioselective synthesis of sophisticated heterobicyclic compounds through double annulation reactions, showcasing their utility in constructing complex molecular architectures (Landreau et al., 2003). Additionally, structural elucidation of thiourea derivatives has provided insights into their molecular conformations, further supporting their role in synthetic applications (Grošelj et al., 2012).

Catalysis and Organic Reactions

- Organocatalysis : Thioureas have been highlighted for their catalytic capabilities, particularly in enantio- and diastereoselective reactions. For instance, bifunctional thioureas bearing the trifluoromethyl group have shown high efficiency in asymmetric Michael reactions, enabling the synthesis of compounds with significant enantioselectivity (Okino et al., 2005). This illustrates their potential in facilitating stereoselective organic transformations.

Materials Science and Sensing Applications

- Selective Sensing : Certain derivatives of thioureas exhibit selective sensing capabilities. For instance, the synthesis of triphenylbenzenes with N,N-dimethylamino groups has led to the development of fluorescent chemo-sensors for picric acid, highlighting the utility of these compounds in detecting explosives with high sensitivity and selectivity (Vishnoi et al., 2015).

Binding and Interaction Studies

- Binding Interactions : The study of thiourea derivatives' binding with organophosphonate nerve agents has contributed to the development of efficient substrates for sensing applications. Computational and experimental analyses have demonstrated the importance of hydrogen bonding in forming stable complexes, aiding in the design of sensitive detection systems for hazardous materials (Chung et al., 2019).

Propiedades

IUPAC Name |

(1E)-1-(dimethylaminomethylidene)-3-[3-(trifluoromethyl)phenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3S/c1-17(2)7-15-10(18)16-9-5-3-4-8(6-9)11(12,13)14/h3-7H,1-2H3,(H,16,18)/b15-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJUAACVDABNQR-VIZOYTHASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=S)NC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C(=S)NC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(dimethylamino)methylene]-N'-[3-(trifluoromethyl)phenyl]thiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2611697.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2611699.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2611700.png)

![N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2611705.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2611707.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide](/img/structure/B2611712.png)

![1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propan-1-one](/img/structure/B2611720.png)